molecular formula C12H24N2O4 B2826312 methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate CAS No. 63328-49-4

methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate

Cat. No.: B2826312
CAS No.: 63328-49-4
M. Wt: 260.334
InChI Key: JZJOGMHGKPNPTO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate is a chemical compound with the molecular formula C17H36N2O5Si . It is also known by its IUPAC name, methyl N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-D-lysinate .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 60 bonds. There are 24 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxylamine (aliphatic) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 376.56364 g/mol . The compound’s IUPAC name is methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-6-{[2-(trimethylsilyl)ethoxy]amino}hexanoate .

Scientific Research Applications

Synthesis of Chiral Pharmaceutical Ingredients

Research by Imamoto et al. (2012) highlights the use of tert-butylmethylphosphino groups in the synthesis of rigid P-chiral phosphine ligands, which are then applied in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process facilitates the efficient preparation of several chiral pharmaceutical ingredients, showcasing the application of related compounds in the synthesis of amino acid or secondary amine components in pharmaceuticals (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Polymer Science

A study by Ferruti et al. (2000) on poly(amido-amine)s (PAAs) carrying amine and carboxyl groups reveals their application in polymer science. These polymers are synthesized through the reaction of various amines with acrylamide derivatives, demonstrating the role of tert-amino groups and carboxyl groups in creating endosomolytic polymers. Such polymers have significant implications in biomedical applications, including drug delivery systems (Ferruti, Manzoni, Richardson, Duncan, Pattrick, Mendichi, & Casolaro, 2000).

Properties

IUPAC Name

methyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJOGMHGKPNPTO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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